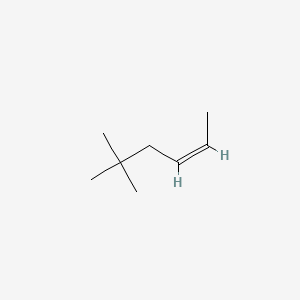

2-Hexene, 5,5-dimethyl-, (Z)-

Description

Contextualization within Alkene Chemistry Research

The study of alkenes is fundamental to organic chemistry, and isomers like (Z)-2-Hexene, 5,5-dimethyl- serve as important subjects for understanding the principles of stereochemistry and reactivity. The restricted rotation around the carbon-carbon double bond gives rise to geometric isomers, in this case, the (Z) and (E) forms. Research in alkene chemistry often involves comparing the properties and reaction outcomes of such isomers to elucidate the effects of steric hindrance and electronic distribution.

While specific research focusing solely on (Z)-2-Hexene, 5,5-dimethyl- is not extensively documented in publicly available literature, its structural motifs are relevant to broader research areas. For instance, the neohexyl group is a common substituent used in mechanistic studies to probe reaction pathways due to its steric bulk. stenutz.eu Furthermore, this compound has been identified in studies analyzing volatile organic compounds, indicating its presence and potential role in various chemical and biological systems. e-jecoenv.orgresearchgate.net The study of such specific isomers contributes to a deeper understanding of complex chemical mixtures and their origins.

Significance in Advanced Organic Synthesis

In the realm of advanced organic synthesis, the precise control of stereochemistry is paramount. Alkenes are versatile building blocks, and the ability to selectively synthesize or utilize a specific geometric isomer is a key strategy in constructing complex molecules. msu.edu While detailed synthetic applications of (Z)-2-Hexene, 5,5-dimethyl- are not widely reported, its structural features suggest its potential as a substrate in stereoselective reactions.

The synthesis of specific alkene isomers often requires carefully designed synthetic routes. ontosight.ai For example, the stereoselective synthesis of related Z-alkenes has been achieved through methods like the reduction of alkynes using specific catalysts or through Wittig-type reactions. msu.edu The reactivity of the double bond in (Z)-2-Hexene, 5,5-dimethyl- would be influenced by the sterically demanding tert-butyl group, which could direct the approach of reagents in addition reactions, potentially leading to high levels of diastereoselectivity. The development of new synthetic methodologies often utilizes simple alkenes to test the scope and limitations of a new reaction, and compounds like (Z)-2-Hexene, 5,5-dimethyl- could serve this purpose in academic and industrial research.

Structure

3D Structure

Properties

CAS No. |

39761-61-0 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(Z)-5,5-dimethylhex-2-ene |

InChI |

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5- |

InChI Key |

NWZJLSKAFZXSQH-WAYWQWQTSA-N |

Isomeric SMILES |

C/C=C\CC(C)(C)C |

Canonical SMILES |

CC=CCC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Z 2 Hexene, 5,5 Dimethyl

Stereoselective Synthesis Approaches

The cornerstone of synthesizing (Z)-alkenes lies in methodologies that kinetically favor the formation of the cis isomer over the more stable trans isomer. This is typically achieved through reactions that proceed via a syn-addition mechanism or by manipulating reaction conditions to control the stereochemical outcome.

Controlled Hydrogenation of Alkynes

The partial reduction of the corresponding alkyne, 5,5-dimethyl-2-hexyne, is the most direct and widely employed route for the synthesis of (Z)-2-Hexene, 5,5-dimethyl-. This transformation relies on the use of "poisoned" catalysts that are active enough to reduce the triple bond to a double bond but are deactivated to prevent further reduction to the alkane and to avoid isomerization of the initially formed (Z)-alkene. quimicaorganica.orglibretexts.org

The Lindlar catalyst, a heterogeneous catalyst composed of palladium supported on calcium carbonate and deactivated with lead acetate (B1210297) and quinoline (B57606), is a classic reagent for the syn-hydrogenation of alkynes to (Z)-alkenes. quimicaorganica.orgwisc.edu The hydrogenation of 5,5-dimethyl-2-hexyne using a Lindlar catalyst proceeds with the two hydrogen atoms adding to the same face of the triple bond, leading to the desired (Z)-configuration.

The quinoline in the catalyst formulation acts as a poison, moderating the catalyst's activity to prevent over-reduction to 5,5-dimethylhexane. libretexts.org The lead acetate is also crucial for achieving high selectivity for the (Z)-alkene.

| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | (Z)/(E) Ratio | Yield (%) |

| 5,5-dimethyl-2-hexyne | Pd/CaCO₃, Pb(OAc)₂, Quinoline | Hexane | 25 | 1 | >95:5 | High |

This table presents typical, illustrative data for Lindlar hydrogenation of alkynes. Specific experimental data for 5,5-dimethyl-2-hexyne may vary.

In addition to using gaseous hydrogen with a poisoned catalyst, transfer hydrogenation offers an alternative approach for the stereoselective semireduction of alkynes. In these methods, a hydrogen donor molecule transfers hydrogen to the alkyne in the presence of a palladium catalyst. The choice of hydrogen donor and reaction conditions can significantly influence the stereoselectivity of the reduction.

For instance, systems utilizing formic acid or water as the hydrogen source in the presence of a palladium catalyst have been shown to produce (Z)-alkenes with high selectivity. nih.govacs.org The stereochemical outcome can often be tuned by the choice of ligands and additives. For the synthesis of (Z)-alkenes, ligands that promote a cis-selective pathway are employed. For example, the use of triethanolamine (B1662121) (TEOA) and sodium acetate (NaOAc) with a palladium catalyst and water as the hydrogen donor has been reported to favor the formation of (Z)-alkenes. nih.gov

| Alkyne Substrate | Catalyst | Hydrogen Donor System | Solvent | Temperature (°C) | (Z)/(E) Ratio | Yield (%) |

| Internal Alkynes | Pd(OAc)₂ | H₂O, TEOA, NaOAc | THF | 140 | 76:24 | High |

This table is based on general findings for the semihydrogenation of internal alkynes to Z-alkenes using water as a hydrogen donor. nih.gov The specific outcome for 5,5-dimethyl-2-hexyne would require experimental verification.

Alkenylborane-Mediated Transformations for Z-Isomer Formation

Hydroboration of alkynes followed by protonolysis of the resulting vinylborane (B8500763) is a powerful method for the synthesis of alkenes with defined stereochemistry. The hydroboration of a terminal alkyne with a sterically hindered borane (B79455) reagent, such as dicyclohexylborane (B74569) or disiamylborane, proceeds via a syn-addition of the H-B bond across the triple bond. This places the boron atom at the terminal carbon. Subsequent treatment of the intermediate alkenylborane with a carboxylic acid, like acetic acid, results in the replacement of the boron group with a hydrogen atom, yielding a (Z)-alkene.

While this method is most commonly applied to terminal alkynes to produce terminal alkenes, variations exist for internal alkynes. For the synthesis of (Z)-2-Hexene, 5,5-dimethyl-, one could envision a strategy starting from a suitable terminal alkyne and an alkylborane. A silver-catalyzed hydroalkylation of a terminal alkyne with an alkylborane has been shown to produce diastereopure (Z)-alkenes. nih.gov

Isomerization Strategies for Stereochemical Control

While less common for initial synthesis, isomerization of the more stable (E)-isomer to the (Z)-isomer can be a viable strategy. This is a contra-thermodynamic process and typically requires an external energy input, such as light (photoisomerization), or the use of a specific catalyst.

Photocatalytic E → Z isomerization has emerged as a powerful tool. mpg.deacs.org This process often involves the use of a photosensitizer that absorbs light and transfers energy to the (E)-alkene, promoting its conversion to the (Z)-isomer. The photostationary state, which is the equilibrium ratio of the two isomers under irradiation, is dependent on the specific photosensitizer and reaction conditions. For sterically hindered alkenes, achieving a high proportion of the (Z)-isomer can be challenging.

Alternative Synthetic Routes

Beyond the primary methods mentioned above, other synthetic strategies can be considered for the preparation of (Z)-2-Hexene, 5,5-dimethyl-.

The Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone, is a classic method for alkene synthesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, generally favor the formation of (Z)-alkenes. wisc.edu To synthesize (Z)-2-Hexene, 5,5-dimethyl-, one would react pivalaldehyde (2,2-dimethylpropanal) with the ylide derived from ethyltriphenylphosphonium bromide.

The reaction proceeds through a betaine (B1666868) intermediate, and under salt-free conditions, the kinetic pathway leads predominantly to the cis-oxaphosphetane, which then decomposes to the (Z)-alkene and triphenylphosphine (B44618) oxide.

| Aldehyde | Ylide Precursor | Base | Solvent | (Z)/(E) Ratio |

| Pivalaldehyde | Ethyltriphenylphosphonium bromide | n-Butyllithium | THF | Z-major |

This table outlines the general conditions for a Z-selective Wittig reaction. The exact stereoselectivity for the synthesis of (Z)-2-Hexene, 5,5-dimethyl- would need to be determined experimentally.

Grignard Reagent-Based Syntheses followed by Dehydration

A common and versatile method for the formation of carbon-carbon bonds is the Grignard reaction. This approach can be theoretically applied to the synthesis of (Z)-2-Hexene, 5,5-dimethyl- by first synthesizing the corresponding alcohol precursor, 5,5-dimethyl-2-hexanol (B3051185), followed by a stereoselective dehydration step.

The synthesis of 5,5-dimethyl-2-hexanol can be envisioned through the reaction of a Grignard reagent with an appropriate aldehyde. For instance, the reaction of tert-butylmagnesium chloride with propanal would yield the desired secondary alcohol. The general reaction is as follows:

Step 1: Grignard Reaction tert-butylmagnesium chloride + Propanal → 5,5-dimethyl-2-hexanol

The subsequent step involves the dehydration of this alcohol to form the target alkene. The challenge in this step lies in controlling the regioselectivity and, more importantly, the stereoselectivity to favor the (Z)-isomer. Traditional acid-catalyzed dehydration of secondary alcohols typically proceeds through an E1 mechanism involving a carbocation intermediate. gdckulgam.edu.inlibretexts.orgresearchgate.netlibretexts.org This often leads to a mixture of regioisomers (where the double bond can form between C2-C3 or C1-C2) and stereoisomers (a mixture of (E)- and (Z)-alkenes), with the more stable (E)-isomer and the more substituted alkene (Zaitsev's rule) generally being the major products. libretexts.orgchemguide.co.uk Furthermore, carbocation rearrangements are a common side reaction. libretexts.orgpressbooks.pubyoutube.comyoutube.com

To achieve a high selectivity for the (Z)-isomer, specific stereoselective dehydration methods would be required. While the scientific literature does not provide a specific documented procedure for the Z-selective dehydration of 5,5-dimethyl-2-hexanol, general principles of stereocontrolled eliminations could be applied. For example, conversion of the alcohol to a better leaving group that favors an E2 elimination mechanism under specific geometric constraints could potentially lead to the desired (Z)-alkene.

| Reactant 1 | Reactant 2 | Intermediate Product | Dehydration Method | Potential Major Product |

| tert-butylmagnesium chloride | Propanal | 5,5-dimethyl-2-hexanol | Acid-catalyzed (e.g., H₂SO₄, heat) | Mixture of (E)- and (Z)-2-Hexene, 5,5-dimethyl- and other isomers |

| tert-butylmagnesium chloride | Propanal | 5,5-dimethyl-2-hexanol | Stereoselective (hypothetical) | (Z)-2-Hexene, 5,5-dimethyl- |

Dimerization Reactions

The dimerization of smaller alkenes is a powerful industrial method for the production of larger hydrocarbons. In the context of synthesizing 5,5-dimethyl-2-hexene, a plausible route would involve the codimerization of propene and isobutylene (B52900). The isobutylene would provide the tert-butyl group, and the propene would form the backbone of the hexene chain.

Various catalysts are known to promote olefin dimerization, including solid acid catalysts and transition metal complexes. For instance, studies have shown that isobutene can be dimerized to produce isomers of dimethylhexene. rsc.orgresearchgate.net One study reported the dimerization of isobutene in the presence of hydrogen sulfide (B99878) (H₂S) to produce 2,5-dimethyl-1-hexene (B1584997) and 2,5-dimethyl-2-hexene (B165584). nih.gov However, the stereochemistry of the 2-hexene (B8810679) isomer was not specified, and this reaction produces a different constitutional isomer to the target molecule.

| Reactant 1 | Reactant 2 | Catalyst Type | Potential Product | Key Challenge |

| Propene | Isobutylene | Solid Acid / Transition Metal | Mixture of C₇ and C₈ olefins | Controlling regioselectivity and stereoselectivity to favor (Z)-5,5-dimethyl-2-hexene |

| Isobutene | Isobutene | H₂S co-feeding | 2,5-dimethyl-1-hexene and 2,5-dimethyl-2-hexene nih.gov | Produces a different constitutional isomer; stereochemistry not specified |

Metathesis Catalysis Approaches for Z-Isomer Production

Olefin metathesis has emerged as a highly versatile and powerful tool for the formation of carbon-carbon double bonds. sigmaaldrich.com Specifically, the development of catalysts that can control the stereochemistry of the newly formed double bond has made the synthesis of (Z)-alkenes more accessible. documentsdelivered.com A plausible route to (Z)-2-Hexene, 5,5-dimethyl- using this methodology would be the cross-metathesis of 3,3-dimethyl-1-butene (B1661986) and propene.

The success of this approach hinges on the use of a Z-selective metathesis catalyst. Both molybdenum-based and ruthenium-based catalysts have been developed that exhibit high Z-selectivity.

Molybdenum-based catalysts , particularly monoaryloxide pyrrolide (MAP) complexes, have been shown to be highly effective in promoting Z-selective metathesis. mit.edunih.gov These catalysts operate by creating a sterically demanding environment around the metal center, which favors the formation of the less stable (Z)-isomer. u-tokyo.ac.jp Molybdenum monoaryloxide chloride (MAC) complexes have also been shown to be effective for Z-selective olefin metathesis. nih.govnih.gov

Ruthenium-based catalysts with chelating N-heterocyclic carbene (NHC) ligands have also been developed for highly Z-selective olefin metathesis. acs.orgacs.org These catalysts have demonstrated excellent stereoselectivity for the Z-isomer in a variety of cross-metathesis reactions. rsc.orgnih.govresearchgate.net

The cross-metathesis reaction between 3,3-dimethyl-1-butene and propene would theoretically produce (Z)-2-Hexene, 5,5-dimethyl- and ethylene (B1197577) as a byproduct. The removal of ethylene from the reaction mixture would help to drive the equilibrium towards the desired product.

| Reactant 1 | Reactant 2 | Catalyst Type | Expected Product | Reported Z-Selectivity (General) |

| 3,3-dimethyl-1-butene | Propene | Molybdenum MAP or MAC catalysts mit.edunih.govnih.govnih.gov | (Z)-2-Hexene, 5,5-dimethyl- | Often >95% for various substrates |

| 3,3-dimethyl-1-butene | Propene | Ruthenium-based with chelating NHC ligands acs.orgacs.org | (Z)-2-Hexene, 5,5-dimethyl- | Typically >95% for various substrates rsc.orgnih.govresearchgate.net |

While specific literature detailing the synthesis of (Z)-2-Hexene, 5,5-dimethyl- via these metathesis catalysts is not available, the general principles and high Z-selectivity observed for these catalyst systems with a range of substrates suggest that this would be a highly promising approach. ximo-inc.comresearchgate.net

Advanced Reaction Mechanisms and Reactivity Studies of Z 2 Hexene, 5,5 Dimethyl

Mechanistic Investigations of Double Bond Transformations

The reactivity of the carbon-carbon double bond in (Z)-2-Hexene, 5,5-dimethyl- is central to its chemical behavior, serving as a site for a variety of transformations.

Nucleophilic Reactivity of the Alkene Double Bond

Alkenes, including (Z)-2-Hexene, 5,5-dimethyl-, are electron-rich molecules due to the presence of the π-bond. This electron density allows the double bond to act as a nucleophile, attacking electrophilic species. In a typical electrophilic addition reaction, an electrophile (E+) is attacked by the π electrons of the double bond. This initial step is generally the rate-determining step and results in the formation of a carbocation intermediate. The subsequent rapid attack by a nucleophile (Nu-) on the carbocation yields the final addition product.

The regioselectivity of this addition to an unsymmetrical alkene like (Z)-2-Hexene, 5,5-dimethyl- is predicted by Markovnikov's rule. The rule states that the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the case of (Z)-2-Hexene, 5,5-dimethyl-, the two carbons of the double bond are C2 and C3. C3 is bonded to one hydrogen, while C2 is part of a methyl group. Therefore, the attack of an electrophile would preferentially occur at C3, leading to a carbocation at the more substituted C2 position. However, due to the substitution pattern, both resulting carbocations would be secondary. The stability of these intermediates and the subsequent product distribution would also be influenced by steric factors imposed by the bulky tert-butyl group.

Stereochemical Determinants in Addition Reactions

The stereochemistry of addition reactions to (Z)-2-Hexene, 5,5-dimethyl- is a critical aspect of its reactivity. Addition reactions can proceed via syn-addition, where both new substituents add to the same face of the double bond, or anti-addition, where they add to opposite faces. The specific stereochemical outcome is highly dependent on the reaction mechanism.

For instance, reactions that proceed through a bridged intermediate, such as the addition of halogens (e.g., Br₂), typically result in anti-addition. The initial attack of the bromine molecule on the double bond forms a cyclic bromonium ion. The subsequent backside attack by a bromide ion on one of the carbons of the bromonium ion leads to the formation of the trans or anti-adduct.

Conversely, reactions like catalytic hydrogenation or hydroboration-oxidation are known to proceed via syn-addition. In catalytic hydrogenation, the alkene adsorbs onto the surface of a metal catalyst, and both hydrogen atoms are delivered to the same face of the double bond.

The (Z)-configuration of the starting alkene will influence the stereochemistry of the product. For example, a syn-addition to a (Z)-alkene will result in a different stereoisomer than a syn-addition to the corresponding (E)-alkene. The steric hindrance from the large tert-butyl group can also play a significant role in directing the approach of reagents, potentially leading to a preference for addition from the less hindered face of the molecule.

Intramolecular Rearrangement Mechanisms

Allylic Rearrangement Kinetics in Dichloro Derivatives

Detailed kinetic studies on the allylic rearrangement of dichloro derivatives of (Z)-2-Hexene, 5,5-dimethyl- are not found in the surveyed literature. However, allylic rearrangements are common in systems containing an allylic leaving group. In a hypothetical dichloro derivative, the presence of a chlorine atom at an allylic position (C1 or C4) could lead to ionization to form an allylic carbocation. This carbocation would be resonance-stabilized, with the positive charge delocalized over two carbon atoms. A nucleophile could then attack at either of these positions, leading to a mixture of rearranged and unrearranged products. The kinetics of such a rearrangement would be influenced by factors such as the stability of the carbocation, the nature of the solvent, and the strength of the nucleophile.

Radical, Carbanion, and Carbene Pathways in Related Systems

Although specific research on radical, carbanion, and carbene pathways involving (Z)-2-Hexene, 5,5-dimethyl- is scarce, the reactivity of related alkene systems provides a basis for understanding these potential transformations.

Radical Pathways: In the presence of radical initiators, alkenes can undergo radical addition reactions. For example, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product. A bromine radical would add to the less substituted carbon of the double bond to generate a more stable secondary radical, which then abstracts a hydrogen atom from HBr.

Carbanion Pathways: While less common for simple alkenes, carbanionic intermediates can be generated from alkenes under specific conditions, such as through the use of strong organometallic bases or in certain transition metal-catalyzed reactions. These carbanionic species can then participate in various C-C bond-forming reactions.

Carbene Pathways: Carbenes are highly reactive species that can add to double bonds to form cyclopropanes. For example, the reaction of an alkene with a carbene, such as dichlorocarbene (:CCl₂), generated from chloroform and a strong base, would yield a dichlorocyclopropane derivative. The addition of a singlet carbene to an alkene is a stereospecific concerted reaction, meaning the stereochemistry of the alkene is retained in the cyclopropane product.

Catalytic Reaction Dynamics

Specific data on the catalytic reaction dynamics of (Z)-2-Hexene, 5,5-dimethyl- is not extensively documented. However, alkenes are important substrates in a wide range of catalytic processes.

Hydrogenation: As mentioned, the catalytic hydrogenation of (Z)-2-Hexene, 5,5-dimethyl- over a metal catalyst (e.g., Pd, Pt, Ni) would be expected to yield 2,2-dimethylhexane. The dynamics of this reaction would depend on the catalyst, solvent, temperature, and pressure.

Metathesis: Alkene metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments. While self-metathesis of (Z)-2-Hexene, 5,5-dimethyl- would be a degenerate reaction, cross-metathesis with other alkenes could lead to the formation of new olefinic products. The efficiency and selectivity of such reactions would be governed by the choice of catalyst and the steric and electronic properties of the reacting alkenes.

Polymerization: Alkenes can be polymerized using various catalytic systems. The steric bulk of the tert-butyl group in (Z)-2-Hexene, 5,5-dimethyl- would likely hinder polymerization through many common catalytic pathways.

In the absence of direct experimental data, the reactivity of (Z)-2-Hexene, 5,5-dimethyl- can be inferred from the behavior of structurally similar alkenes, always considering the specific steric and electronic effects imparted by its unique substitution pattern.

Formation and Stability in Catalytic Pyrolysis Processes

The formation of specific alkene isomers such as (Z)-2-Hexene, 5,5-dimethyl- in catalytic pyrolysis processes is intrinsically linked to the feedstock composition and the catalyst's properties. While direct studies detailing the specific formation pathways of (Z)-2-Hexene, 5,5-dimethyl- are not extensively documented, its genesis can be understood by examining the pyrolysis of larger C8 to C16 hydrocarbons. During the high-temperature catalytic cracking of these long-chain alkanes, random scission of C-C bonds occurs, followed by complex radical chain reactions.

The use of shape-selective catalysts, such as zeolites (e.g., ZSM-5), plays a crucial role in governing the distribution of isomeric products. The pyrolysis of iso-alkanes, which share structural motifs with (Z)-2-Hexene, 5,5-dimethyl-, tends to yield a higher proportion of C3 and C4 alkenes compared to normal alkanes. This is attributed to the influence of substituent groups on the stability of the resulting carbocation intermediates within the catalyst pores.

The stability of an alkene under pyrolysis conditions is influenced by its structure. Generally, the thermal stability of hydrocarbons decreases with increasing chain length. For isomers with the same carbon number, branched structures can exhibit different stabilities. The presence of a bulky tert-butyl group in (Z)-2-Hexene, 5,5-dimethyl- influences its stability and subsequent reaction pathways. Isomerization between (Z) and (E) forms is possible at elevated temperatures, with the trans-(E) isomer typically being the more thermodynamically stable product due to reduced steric strain. However, the kinetic product distribution is heavily dependent on the catalyst and reaction conditions.

Catalyst deactivation, often through coking, is a significant factor in these processes. The formation of coke can be influenced by the structure of the alkene substrates, with more highly branched or cyclic compounds sometimes acting as precursors to polycyclic aromatic hydrocarbons and coke. nih.gov The stability of the catalyst itself, particularly its resistance to dealumination and sintering at high temperatures, is critical for maintaining consistent product selectivity over time.

| Factor | Influence on (Z)-2-Hexene, 5,5-dimethyl- Formation and Stability |

|---|---|

| Feedstock | Pyrolysis of feedstocks containing iso-octane or related branched structures are potential sources. |

| Catalyst Type (e.g., ZSM-5) | Shape-selectivity of zeolite pores influences the isomer distribution of C8 alkenes. Acid sites catalyze cracking and isomerization. |

| Temperature | Higher temperatures favor cracking to smaller alkenes and can promote isomerization to the more stable (E)-isomer. |

| Catalyst Stability | Deactivation by coking or structural changes can alter product selectivity over time, affecting the yield of specific isomers. |

Role as a Substrate in Catalytic Cycle Research

(Z)-2-Hexene, 5,5-dimethyl- serves as a valuable substrate in research focused on elucidating catalytic cycles, particularly in reactions involving organometallic complexes. Its distinct structural features—a cis-configured double bond and a sterically demanding tert-butyl group—allow for the detailed study of steric and electronic effects on catalyst activity and selectivity.

In catalytic processes such as hydrogenation, hydroformylation, and polymerization, the coordination of the alkene to the metal center is a critical step. The bulky neohexyl group ((CH₃)₃C-CH₂-) can significantly influence the approach of the substrate to the catalyst's active site. This steric hindrance can affect the rate of reaction and may lead to unique selectivity compared to less hindered alkenes. For example, in asymmetric catalysis, the specific geometry of (Z)-2-Hexene, 5,5-dimethyl- can probe the chiral pocket of a catalyst, providing insights into the factors that control enantioselectivity.

Researchers utilize substrates like (Z)-2-Hexene, 5,5-dimethyl- to understand fundamental mechanistic steps, including:

Ligand Dissociation/Association: The steric bulk of the alkene can influence the equilibrium of ligand exchange at the metal center.

Oxidative Addition/Reductive Elimination: The rates of these key steps in many catalytic cycles can be modulated by the electronic and steric properties of the alkene substrate.

Insertion Reactions: The regioselectivity and stereoselectivity of migratory insertion of the alkene into a metal-hydride or metal-alkyl bond can be studied. The cis-configuration is crucial for investigating stereospecific insertion mechanisms.

By comparing the reactivity of (Z)-2-Hexene, 5,5-dimethyl- with its (E)-isomer or with less sterically hindered alkenes, a detailed picture of the transition states and intermediates within a catalytic cycle can be constructed. These studies are fundamental to the rational design of new and more efficient catalysts.

Oxidation Reaction Mechanisms

Epoxidation Pathways with Peroxycarboxylic Acids

The epoxidation of (Z)-2-Hexene, 5,5-dimethyl- with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a well-established concerted mechanism. libretexts.orglibretexts.org This reaction involves the direct transfer of an oxygen atom from the peroxyacid to the alkene's double bond, forming an epoxide (an oxacyclopropane ring).

The key features of this mechanism are:

Concerted Nature: The entire process occurs in a single step through a cyclic transition state. There are no discrete intermediates, such as carbocations, which means rearrangements are not observed. libretexts.org

Electrophilic Attack: The peroxyacid acts as an electrophile, with the π-bond of the alkene serving as the nucleophile. The oxygen atom furthest from the carbonyl group is the one transferred. libretexts.org

Syn-Addition: The oxygen atom is delivered to one face of the double bond. This means that the stereochemistry of the starting alkene is retained in the product. aceorganicchem.com For (Z)-2-Hexene, 5,5-dimethyl-, this results in the formation of a cis-epoxide, specifically cis-2,3-epoxy-5,5-dimethylhexane.

The reaction is stereospecific. Since the alkene is prochiral, the attack of the peroxyacid can occur from either the top or bottom face of the double bond with equal probability, leading to the formation of a racemic mixture of enantiomers. The bulky tert-butyl group can influence the rate of reaction due to steric hindrance, potentially making it slower than the epoxidation of less substituted alkenes. nih.govresearchgate.net

| Feature | Description |

|---|---|

| Reagent | Peroxycarboxylic acids (e.g., m-CPBA, peroxyacetic acid). |

| Mechanism | Concerted, single-step process via a cyclic transition state. libretexts.org |

| Stereochemistry | Syn-addition, retention of the (Z) configuration. aceorganicchem.com |

| Product | A racemic mixture of the two enantiomers of cis-2,3-epoxy-5,5-dimethylhexane. |

Vicinal Dihydroxylation Mechanisms

Vicinal dihydroxylation is the process of adding two hydroxyl (-OH) groups to the adjacent carbons of a double bond, converting an alkene into a 1,2-diol (a glycol). For (Z)-2-Hexene, 5,5-dimethyl-, this transformation can be achieved with specific stereochemical outcomes depending on the chosen reagents. The most common method for syn-dihydroxylation involves the use of osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. libretexts.orgchemistrysteps.com

The mechanism for syn-dihydroxylation with osmium tetroxide proceeds as follows:

Cycloaddition: The reaction begins with a concerted [3+2] cycloaddition between the alkene and OsO₄. The π-electrons of the alkene attack two of the oxygen atoms of the osmium tetroxide simultaneously. This forms a cyclic intermediate known as an osmate ester. libretexts.org

Syn-Stereochemistry: Because both C-O bonds are formed in a single step on the same face of the alkene, the addition is stereospecifically syn. The (Z)-geometry of the starting alkene dictates that the substituents on the newly formed single bond will have a specific relative stereochemistry.

Hydrolysis/Reduction: The osmate ester is then cleaved in a subsequent workup step. This is typically achieved using a reducing agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S) in water. libretexts.org This step breaks the Os-O bonds and protonates the oxygen atoms to yield the vicinal diol, regenerating a reduced form of osmium.

Due to the syn-addition to a cis-alkene, the resulting product, (2R,3S)-5,5-dimethylhexane-2,3-diol, is a meso compound. This is because the molecule possesses a plane of symmetry, and despite having two stereocenters, it is achiral and will not be optically active. The use of catalytic amounts of the toxic and expensive OsO₄ is made possible by the inclusion of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), which re-oxidizes the reduced osmium species back to OsO₄, allowing it to re-enter the catalytic cycle. wikipedia.org

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Stereochemistry Elucidation

Proton (¹H) NMR spectroscopy is particularly powerful for distinguishing between cis and trans isomers of alkenes. The spatial arrangement of substituents around the carbon-carbon double bond significantly influences the magnetic environment of the vinyl protons (the protons directly attached to the double bond). This difference in environment leads to distinct chemical shifts and coupling constants (J-values) for the cis and trans isomers.

In the case of (Z)-5,5-dimethyl-2-hexene, the vinyl protons are on the same side of the double bond. This arrangement typically results in a smaller vicinal coupling constant (³JHH) between the vinyl protons compared to the corresponding trans isomer. For cis-alkenes, this coupling constant generally falls in the range of 6-12 Hz, whereas for trans-alkenes, it is typically larger, in the range of 12-18 Hz. creative-biostructure.comblogspot.com This difference in the magnitude of the coupling constant provides a clear and reliable method for assigning the (Z)-stereochemistry.

Furthermore, the chemical shifts of the protons adjacent to the double bond (the allylic protons) can also be affected by the stereochemistry. The anisotropic effect of the double bond can cause protons on the same side as a bulky substituent to be shielded or deshielded, leading to a shift in their resonance frequency. modgraph.co.ukmodgraph.co.uk By analyzing these subtle differences in the ¹H NMR spectrum, researchers can confidently elucidate the stereochemistry of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Assignment

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments.

For (Z)-5,5-dimethyl-2-hexene, the chemical shifts of the carbon atoms, particularly those of the double bond and the adjacent allylic carbons, are influenced by the cis geometry. The steric compression between the substituents on the same side of the double bond in the (Z)-isomer can cause the signals of the vinylic and allylic carbons to appear at a slightly different chemical shift compared to the less sterically hindered (E)-isomer. docbrown.info Specifically, the carbons of the bulky tert-butyl group and the methyl group in the cis configuration can experience a "gamma-gauche" effect, which typically results in an upfield shift (lower ppm value) for the involved carbon atoms compared to the trans isomer.

The following table illustrates the expected ¹³C NMR chemical shifts for the carbon atoms in (Z)-5,5-dimethyl-2-hexene, based on general principles and data for similar compounds.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 (CH₃) | ~14 |

| C2 (CH) | ~125 |

| C3 (CH) | ~130 |

| C4 (CH₂) | ~40 |

| C5 (C) | ~30 |

| C6 (3 x CH₃) | ~29 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Advanced NMR Techniques for Isomeric Differentiation

Beyond standard one-dimensional ¹H and ¹³C NMR, researchers can employ a variety of advanced two-dimensional (2D) NMR techniques to further confirm the structure and stereochemistry of (Z)-5,5-dimethyl-2-hexene.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbons. A COSY spectrum would show a cross-peak between the vinyl protons and the adjacent allylic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the (Z)-5,5-dimethyl-2-hexene molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for establishing the connectivity across quaternary carbons, such as the C5 atom in the tert-butyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is highly sensitive to the spatial proximity of protons. For (Z)-5,5-dimethyl-2-hexene, a NOESY experiment would show a cross-peak between the vinyl proton at C2 and the allylic protons at C4, as they are on the same side of the double bond. This through-space correlation provides direct evidence for the cis stereochemistry.

These advanced techniques, used in combination, provide a comprehensive and unambiguous assignment of the structure and stereochemistry of (Z)-5,5-dimethyl-2-hexene.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, a complex mixture is first vaporized and passed through a long column where the individual components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

While cis and trans isomers often have very similar mass spectra because they have the same molecular weight and tend to fragment in similar ways, they can often be separated by the gas chromatography column due to differences in their boiling points and shapes. whitman.edu The (Z)-5,5-dimethyl-2-hexene isomer, being more compact, may have a slightly different retention time on a GC column compared to its (E)-isomer.

The electron ionization (EI) mass spectrum of (Z)-5,5-dimethyl-2-hexene would be expected to show a molecular ion peak ([M]⁺) at m/z 112, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small alkyl groups. A prominent fragment would be expected at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), resulting from cleavage of the C4-C5 bond. whitman.edu While the fragmentation pattern itself may not be sufficient to definitively distinguish between the (Z) and (E) isomers, the combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound within a mixture. docbrown.info

High-Resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for Precise Identification

High-resolution mass spectrometry, particularly using a Quadrupole Time-of-Flight (Q-TOF) analyzer, provides extremely accurate mass measurements. nih.govbruker.com This high mass accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. For (Z)-5,5-dimethyl-2-hexene, a Q-TOF instrument would be able to measure the mass of the molecular ion with sufficient accuracy to confirm its elemental formula as C₈H₁₆.

While standard MS may not easily differentiate between isomers, advanced Q-TOF MS techniques can sometimes provide clues. waters.com By carefully controlling the collision energy in the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS), subtle differences in the fragmentation patterns of the cis and trans isomers may be observed. nih.gov The different spatial arrangement of the atoms can influence the stability of certain fragment ions, leading to variations in their relative abundances in the MS/MS spectrum. This, combined with the high mass accuracy for both the precursor and fragment ions, enhances the ability to differentiate between isomers and provides a very precise identification of (Z)-5,5-dimethyl-2-hexene.

Other Spectroscopic Methods

Terahertz (THz) Spectroscopy in Gaseous Phase Analysis

Terahertz (THz) spectroscopy, which typically covers the spectral range from 0.1 to 10 THz, is an effective tool for the analysis of gas-phase molecules. nih.gov This technique probes the low-frequency vibrational and rotational transitions of molecules, providing a unique spectral fingerprint for identification and characterization. nih.gov While no specific studies on the THz gas-phase spectroscopy of (Z)-5,5-dimethyl-2-hexene have been published, the principles of the technique and findings from research on other hydrocarbons and volatile organic compounds can provide insight into its potential application.

In the gaseous phase, molecules are free to rotate, and the absorption of THz radiation corresponds to transitions between quantized rotational energy levels. For a polar molecule, these rotational transitions are observable in the THz spectrum as a series of distinct absorption lines. nih.govunibs.it The precise frequencies of these lines are determined by the molecule's moments of inertia, which are in turn dependent on its three-dimensional structure. This makes THz spectroscopy highly specific for molecular identification. nih.gov

The analysis of other gaseous hydrocarbons, such as methane, ethane, and propane, has been demonstrated using THz spectroscopy. researchgate.net These studies show that the technique can be used for both qualitative and quantitative measurements. researchgate.net The primary methods for THz gas-phase analysis are Terahertz Time-Domain Spectroscopy (THz-TDS) and Terahertz Frequency-Domain Spectroscopy (THz-FDS). nih.gov THz-TDS provides broad spectral coverage, while THz-FDS offers high frequency resolution, which is crucial for resolving the narrow absorption lines of gases at low pressures. nih.govoptica.org

For a molecule like (Z)-5,5-dimethyl-2-hexene, a THz gas-phase spectrum would be expected to show a dense series of rotational transitions. The asymmetry of the molecule would result in a complex but characteristic spectrum. Analysis of this spectrum would allow for the determination of the molecule's rotational constants. These constants are fundamental physical properties that are directly related to the molecular geometry.

Although experimental data for (Z)-5,5-dimethyl-2-hexene is not available, a hypothetical dataset illustrating the type of information obtained from a THz gas-phase analysis is presented below. The table shows hypothetical rotational transition frequencies and their assignments for the principal rotational axes (a, b, and c). The quantum numbers J, Ka, and Kc represent the total angular momentum and its projection onto the principal axes of inertia.

| Transition (J'K'a,K'c ← J"K"a,K"c) | Hypothetical Frequency (GHz) | Transition Type |

|---|---|---|

| 11,0 ← 00,0 | 2.5 | a-type |

| 21,1 ← 10,1 | 5.0 | a-type |

| 22,0 ← 21,1 | 6.2 | b-type |

| 31,2 ← 21,1 | 7.5 | a-type |

| 32,1 ← 31,2 | 8.1 | b-type |

This table is for illustrative purposes only and does not represent actual experimental data for (Z)-5,5-dimethyl-2-hexene.

The high sensitivity and specificity of THz spectroscopy make it a powerful tool for gas-phase analysis. unibs.itnih.gov Its application to (Z)-5,5-dimethyl-2-hexene would provide valuable data on its rotational dynamics and molecular structure.

Theoretical and Computational Investigations of Z 2 Hexene, 5,5 Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For (Z)-2-Hexene, 5,5-dimethyl-, these calculations can elucidate its electronic structure, bonding, and potential reaction pathways.

The electronic structure of (Z)-2-Hexene, 5,5-dimethyl- is characterized by the presence of a carbon-carbon double bond (C=C), which dictates its reactivity and geometry. The molecule consists of eight carbon atoms and sixteen hydrogen atoms, with the IUPAC name (2Z)-5,5-dimethylhex-2-ene. The '(Z)-' notation, from the German zusammen (together), indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the ethyl group on C2 and the neopentyl group on C3 are on the same side of the double bond.

Computed Molecular Properties of (Z)-2-Hexene, 5,5-dimethyl-

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| IUPAC Name | (2Z)-5,5-dimethylhex-2-ene |

| Canonical SMILES | CC/C=C\CC(C)(C)C |

| InChI Key | NWZJLSKAFZXSQH-WAYWQWQTSA-N |

Data sourced from PubChem and NIST WebBook databases.

Computational modeling can be employed to predict the reaction pathways of (Z)-2-Hexene, 5,5-dimethyl-. For instance, electrophilic addition to the double bond is a characteristic reaction of alkenes. Modeling this reaction would involve identifying the transition states and intermediates. The steric bulk of the neopentyl group is expected to play a significant role in the regioselectivity and stereoselectivity of such reactions. Theoretical calculations can map the potential energy surface of a reaction, allowing for the characterization of transition state structures and the calculation of activation energies, which are crucial for understanding reaction kinetics.

Molecular Modeling and Simulation

Molecular modeling and simulations provide a lens to view the dynamic behavior and three-dimensional structure of molecules.

Applications of Topological Indices in Structure-Property Relationships Research

Topological indices are numerical descriptors that quantify the topology of a molecule's structure. They are instrumental in Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the chemical structure with physical properties.

For a molecule like (Z)-2-Hexene, 5,5-dimethyl-, various topological indices can be calculated. These indices capture information about branching, size, and shape. For instance, the Randić index is a widely used descriptor that reflects the degree of branching in a molecule's carbon skeleton.

In QSPR studies involving branched alkenes, a set of calculated topological indices would be correlated with experimental data for properties such as boiling point, molar refraction, or heat of vaporization. Statistical methods like multiple linear regression are then used to build a predictive model. The development of novel molecular descriptors often involves combining existing topological information in new ways to better capture the structural features that govern a particular property. For cis-alkenes, specific descriptors that account for the stereochemistry around the double bond could be developed and validated against experimental data for a series of related compounds. Such models are valuable for predicting the properties of new or uncharacterized molecules. nih.gov

Correlation with Molecular Orbital Properties

Theoretical and computational investigations into the electronic structure of (Z)-2-Hexene, 5,5-dimethyl- provide significant insights into its reactivity and spectroscopic properties. At the core of these investigations are the molecular orbitals, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, symmetry, and spatial distribution of these orbitals are fundamental to understanding the chemical behavior of the molecule.

The defining structural feature of (Z)-2-Hexene, 5,5-dimethyl- is the carbon-carbon double bond (C=C). This double bond is composed of a sigma (σ) bond and a pi (π) bond. The electrons in the π bond are at a higher energy level than those in the σ bonds of the molecule. Consequently, the HOMO of (Z)-2-Hexene, 5,5-dimethyl-, like other simple alkenes, is the π bonding orbital. This orbital is characterized by a region of high electron density located above and below the plane of the double bond. The energy of the HOMO is a critical parameter as it relates to the molecule's ability to donate electrons in chemical reactions, indicating its nucleophilic character.

Conversely, the LUMO of the molecule is the corresponding π* antibonding orbital. This orbital has a nodal plane between the two carbon atoms of the double bond and is unoccupied in the ground state of the molecule. The energy of the LUMO is indicative of the molecule's ability to accept electrons, highlighting its electrophilic potential. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic excitation properties. A larger HOMO-LUMO gap generally implies greater stability and higher energy required for electronic transitions.

Computational chemistry methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are employed to model the molecular orbitals of (Z)-2-Hexene, 5,5-dimethyl- and to determine their energies. These calculations can provide quantitative data that correlate with experimental observations. For instance, the calculated HOMO-LUMO gap can be related to the wavelength of UV-Vis absorption.

The presence of the bulky tert-butyl group ((CH₃)₃C-) at the 5-position and the methyl group at the 1-position, along with the (Z) or cis-configuration, influences the electronic properties. Steric hindrance due to the cis-configuration can cause slight distortions in the geometry of the double bond, which in turn can affect the energies of the molecular orbitals. The alkyl substituents are generally considered to be weakly electron-donating through an inductive effect, which can raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted ethene.

Below is a representative table of calculated molecular orbital properties for a molecule with the structure of (Z)-2-Hexene, 5,5-dimethyl-, derived from theoretical models. These values are illustrative of what would be expected from quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | +1.2 | π* antibonding orbital |

| HOMO | -9.5 | π bonding orbital |

| HOMO-1 | -11.8 | σ orbital (C-C, C-H bonds) |

| HOMO-2 | -12.5 | σ orbital (C-C, C-H bonds) |

The energy of the HOMO is directly related to the ionization potential of the molecule, while the energy of the LUMO is related to its electron affinity. The HOMO-LUMO gap for (Z)-2-Hexene, 5,5-dimethyl- is a significant factor in its reactivity. For example, in reactions with electrophiles, the initial attack will be directed towards the high electron density of the HOMO. In contrast, reactions with nucleophiles would involve the acceptance of electrons into the LUMO.

Research Applications and Environmental Analytical Contexts

Role as an Intermediate in the Synthesis of Complex Organic Molecules

A review of published scientific literature does not indicate a prominent or well-documented role for (Z)-5,5-dimethyl-2-hexene as a common starting material or key intermediate in the synthesis of more complex organic molecules. Synthetic pathways typically favor other isomers or related alkenes for constructing elaborate chemical architectures.

Applications in Chemical Kinetics and Reaction Mechanism Studies

There is no specific information available in the scientific literature regarding the use of (Z)-5,5-dimethyl-2-hexene in chemical kinetics or reaction mechanism studies. Research in this area tends to focus on more structurally simple, more common, or more industrially relevant alkenes to establish kinetic and mechanistic principles.

Q & A

Q. How can the stereochemical configuration of (Z)-5,5-dimethyl-2-hexene be confirmed experimentally?

To determine the (Z)-configuration, nuclear magnetic resonance (NMR) spectroscopy is critical. Utilize -NMR to identify coupling constants between protons on the double bond. For (Z)-isomers, vicinal coupling constants () typically range between 10–12 Hz due to cis geometry. Gas chromatography-mass spectrometry (GC-MS) with chiral columns can further resolve enantiomeric purity. Cross-validate with computational methods like density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What are the recommended methods for synthesizing (Z)-5,5-dimethyl-2-hexene in high purity?

A common approach involves Wittig or Horner-Wadsworth-Emmons reactions using 5,5-dimethyl-2-hexanone and stabilized ylides to favor (Z)-selectivity. Purification via fractional distillation under inert atmospheres (to prevent isomerization) is essential. Monitor purity using GC with flame ionization detection (FID) and confirm via boiling point (68–70°C for analogous cis-2-hexene derivatives) .

Q. How can thermodynamic properties (e.g., enthalpy of formation) be accurately measured for this compound?

Use bomb calorimetry to determine standard enthalpy of combustion, combined with group contribution methods (e.g., Joback or Benson) to estimate Gibbs free energy and entropy. NIST’s Chemistry WebBook provides validated thermodynamic data for similar alkenes, which can be extrapolated using molecular similarity principles .

Advanced Research Questions

Q. How do steric effects from the 5,5-dimethyl groups influence the compound’s reactivity in hydrogenation reactions?

The bulky dimethyl groups induce steric hindrance, slowing catalytic hydrogenation. Kinetic studies using Pd/C or PtO₂ catalysts under controlled H₂ pressure (1–3 atm) reveal reduced reaction rates compared to unsubstituted 2-hexene. Computational modeling (e.g., molecular dynamics simulations) can map steric bulk and predict transition states .

Q. What experimental designs are optimal for resolving contradictions in reported reactivity data for hexene isomers?

Discrepancies in reactivity (e.g., between octane numbers and ignition delays) arise from differing experimental conditions (pressure, temperature, catalysts). Design comparative studies using rapid compression machines (RCMs) and shock tubes to isolate variables. Cross-reference with quantum chemical simulations to reconcile empirical and theoretical results .

Q. How can computational methods predict the environmental fate of (Z)-5,5-dimethyl-2-hexene?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and photolytic stability. Use software like EPI Suite to calculate logP (octanol-water partition coefficient) and predict bioaccumulation potential. Experimental validation via gas-phase ozonolysis studies can assess atmospheric degradation pathways .

Data Contradiction Analysis

Q. Why do experimental and simulated NMR spectra sometimes disagree for this compound?

Discrepancies often stem from solvent effects or conformational flexibility in solution. Address this by:

- Recording NMR spectra in deuterated solvents (e.g., CDCl₃) at multiple temperatures.

- Performing relaxed scans in DFT simulations to account for dynamic effects.

- Cross-validating with rotational spectroscopy for gas-phase structural data .

Q. How to resolve inconsistencies in reported boiling points for structurally similar alkenes?

Variations arise from differences in measurement techniques (e.g., static vs. dynamic methods). Consult authoritative databases like NIST WebBook for standardized values. For novel compounds, use comparative ebulliometry with reference substances (e.g., cis-2-hexene, boiling point 68–70°C) .

Methodological Best Practices

Q. Table 1: Key Analytical Techniques for (Z)-5,5-Dimethyl-2-Hexene

| Property | Method | Critical Parameters |

|---|---|---|

| Stereochemistry | -NMR | Coupling constants () |

| Purity | GC-MS (Chiral column) | Column type (e.g., β-cyclodextrin) |

| Thermodynamics | Bomb calorimetry | Oxygen pressure, calibration standards |

| Environmental Fate | QSAR Modeling (EPI Suite) | LogP, Henry’s Law constant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.